5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile
Overview
Description
“5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H4BrF3N2 . It has a molecular weight of 265.03 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile” is 1S/C8H4BrF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,14H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile” is a solid substance . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthetic Methodologies and Intermediates
A key area of application for "5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile" is in synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of more complex molecules. For instance, an efficient synthetic process has been developed for the scale-up production of related compounds, demonstrating its utility in industrial chemistry and pharmaceutical synthesis due to its high yield and purity (Li et al., 2009). Moreover, its involvement in the synthesis of bicalutamide, a notable anti-cancer drug, highlights its significance in the development of therapeutic agents (Zhang Tong-bin, 2012).
Material Science and Polymer Research
In the field of materials science, "5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile" finds application in enhancing the properties of polymer-based materials. A study demonstrates its use as an additive in polymer solar cells, where its inclusion led to a significant increase in power conversion efficiency, showcasing its potential in the development of more efficient renewable energy technologies (Jeong et al., 2011).
Antimicrobial and Antitumor Activities
The compound's derivatives have been investigated for their biological activities, including antimicrobial and antitumor properties. Research in this domain explores the synthesis of novel compounds with potential therapeutic applications. For example, compounds derived from "5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile" have been synthesized and tested for their antimicrobial activities, indicating the compound's role in the development of new antibacterial and antifungal agents (Elgemeie et al., 2017). Additionally, its derivatives have shown promise as anticancer agents, further underscoring its importance in pharmaceutical research aimed at developing novel treatments for cancer (Shi et al., 1996).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
5-amino-2-bromo-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-4(3-13)1-5(14)2-6(7)8(10,11)12/h1-2H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMXDMYNVXEVOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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